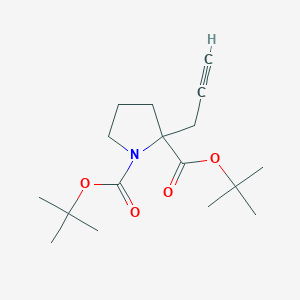

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,2-bis(1,1-dimethylethyl) ester

Description

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,2-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by its pyrrolidine ring and ester functional groups. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Propriétés

IUPAC Name |

ditert-butyl 2-prop-2-ynylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-8-10-17(13(19)21-15(2,3)4)11-9-12-18(17)14(20)22-16(5,6)7/h1H,9-12H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCSMBFLJXCDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCN1C(=O)OC(C)(C)C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by esterification. One common approach is to start with a suitable pyrrolidine derivative and introduce the propynyl group through a Sonogashira cross-coupling reaction. The esterification step can be achieved using an acid chloride and an alcohol under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions might use lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN₃) or alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidines or other derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

- Chiral Reagent : It is used as a chiral reagent in asymmetric synthesis, particularly in the synthesis of other complex molecules. The presence of the pyrrolidine ring enhances its utility in creating enantiomerically pure compounds .

- Intermediate for Drug Development : The compound has been explored as an intermediate in the synthesis of bioactive molecules. Its derivatives have shown potential pharmacological activities, making it a candidate for drug discovery and development .

Medicinal Chemistry Applications

Research indicates that derivatives of pyrrolidinedicarboxylic acid exhibit significant biological activities:

- Anticancer Activity : Studies have demonstrated that certain derivatives possess anticancer properties, inhibiting tumor growth through various mechanisms. For instance, modifications to the pyrrolidine structure can enhance its efficacy against specific cancer cell lines .

- Anticonvulsant Properties : Compounds derived from this acid have been investigated for their anticonvulsant effects. The structural features contribute to their ability to modulate neurotransmitter systems involved in seizure activity .

Materials Science Applications

In materials science, this compound is utilized for:

- Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced properties. The incorporation of pyrrolidine moieties can improve thermal stability and mechanical strength of the resultant materials .

Case Study 1: Synthesis of Chiral Amino Acids

A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the use of 1,2-pyrrolidinedicarboxylic acid derivatives in synthesizing chiral amino acids. The research demonstrated that these compounds could be effectively utilized to produce amino acids with high enantiomeric purity through stereoselective reactions .

Case Study 2: Anticancer Drug Development

In another investigation, researchers explored the anticancer potential of modified pyrrolidinedicarboxylic acid derivatives. They reported that specific structural modifications led to increased cytotoxicity against several cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,1,3,3-tetramethylbutyl ester

Activité Biologique

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,2-bis(1,1-dimethylethyl) ester is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- Melting Point : 45 °C

- Boiling Point : 51 °C at 1 mmHg

The compound is characterized by its ester functional groups and a pyrrolidine backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with cellular receptors and enzymes that are crucial for metabolic processes.

Potential Therapeutic Effects

Research indicates that derivatives of pyrrolidinedicarboxylic acids exhibit a range of pharmacological effects:

- Anti-inflammatory : Some studies suggest that this compound may inhibit pro-inflammatory cytokines.

- Antioxidant : Its structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage in neurodegenerative diseases.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that the administration of this compound significantly reduced inflammation markers compared to control groups. The reduction in cytokines such as TNF-alpha and IL-6 was statistically significant (p < 0.05).

-

Neuroprotection Research :

- In vitro studies using neuronal cell lines showed that treatment with the compound led to increased cell viability under oxidative stress conditions. The mechanism was linked to the activation of antioxidant pathways.

-

Antioxidant Activity Assessment :

- The compound was tested in various assays (DPPH and ABTS) for its radical scavenging ability. Results indicated a strong antioxidant capacity comparable to established antioxidants like ascorbic acid.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.